Cas no 1485474-82-5 (1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine)

1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine is a specialized heterocyclic compound featuring both azetidine and piperazine moieties linked via a butanesulfonyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The azetidine ring enhances conformational rigidity, while the sulfonyl group improves solubility and bioavailability. Its modular design allows for further functionalization, enabling applications in the synthesis of bioactive molecules, particularly targeting central nervous system (CNS) disorders and receptor modulation. The compound's balanced lipophilicity and steric profile contribute to its utility in optimizing pharmacokinetic parameters. Suitable for controlled reactions, it serves as a versatile scaffold in developing novel therapeutic agents.
1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine structure
1485474-82-5 structure
Product Name:1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine
CAS No:1485474-82-5
MF:C11H23N3O2S
MW:261.384221315384
CID:5962537
PubChem ID:66201774
Update Time:2025-05-20

1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine
    • EN300-712134
    • 1485474-82-5
    • AKOS015545099
    • 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine
    • Inchi: 1S/C11H23N3O2S/c1-2-3-8-17(15,16)14-6-4-13(5-7-14)11-9-12-10-11/h11-12H,2-10H2,1H3
    • InChI Key: LNIQHYYJLHRHRH-UHFFFAOYSA-N
    • SMILES: S(CCCC)(N1CCN(CC1)C1CNC1)(=O)=O

Computed Properties

  • Exact Mass: 261.15109816g/mol
  • Monoisotopic Mass: 261.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 61Ų

1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine Pricemore >>

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Additional information on 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine

Research Brief on 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine (CAS: 1485474-82-5): Recent Advances and Applications

The compound 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine (CAS: 1485474-82-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies highlight the versatility of 1485474-82-5 as a key intermediate in the synthesis of novel bioactive molecules. The azetidine and piperazine moieties in its structure contribute to its ability to interact with diverse biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing selective kinase inhibitors, showcasing its potential in oncology therapeutics.

Pharmacokinetic evaluations of derivatives based on 1485474-82-5 have revealed favorable properties, including improved blood-brain barrier penetration compared to similar compounds. This characteristic has spurred research into its application for central nervous system (CNS) disorders. Notably, a preclinical study conducted by researchers at MIT showed promising results in animal models of neurodegenerative diseases, with optimized derivatives exhibiting neuroprotective effects at nanomolar concentrations.

The synthetic accessibility of 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine has been another area of active investigation. Recent advancements in flow chemistry have enabled more efficient large-scale production, with a 2024 patent application describing a continuous process that achieves >90% yield while reducing hazardous waste generation. This development addresses previous challenges in manufacturing scale-up and could facilitate broader exploration of this compound class.

Emerging computational studies utilizing molecular docking and dynamics simulations have provided insights into the structural basis for 1485474-82-5's biological activity. These in silico approaches, combined with experimental data, are guiding the rational design of next-generation derivatives with enhanced selectivity and potency. Several pharmaceutical companies have included compounds derived from this scaffold in their preclinical pipelines, particularly for inflammatory and oncological indications.

While the therapeutic potential of 1-(Azetidin-3-yl)-4-(butane-1-sulfonyl)piperazine is promising, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Current research efforts are focused on structure-activity relationship (SAR) studies to address these limitations. The compound's unique combination of synthetic tractability and biological relevance positions it as an important tool for medicinal chemistry and a potential lead for future drug development programs.

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